molecular formula C20H36Cl2N2O3 B13732762 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride CAS No. 42882-73-5

5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride

Cat. No.: B13732762
CAS No.: 42882-73-5
M. Wt: 423.4 g/mol
InChI Key: XJGWCNDEZIMALZ-UHFFFAOYSA-N
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Description

5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride: is a complex organic compound with a unique structure that includes a benzocycloheptene core, a methanol group, and a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Benzocycloheptene Core: This step involves the cyclization of appropriate precursors to form the benzocycloheptene ring system.

    Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction.

    Attachment of the Morpholine Moiety: The morpholine group is attached via an amination reaction, where the propyl chain acts as a linker.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzocycloheptene ring or the morpholine moiety, potentially altering the compound’s structure and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanol group or the propyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)

Major Products

    Oxidation: Formation of benzocycloheptene-2-carboxylic acid

    Reduction: Formation of tetrahydrobenzocycloheptene derivatives

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5H-Benzocycloheptene-2-methanol: Lacks the morpholine moiety and propyl chain.

    6,7,8,9-Tetrahydrobenzocycloheptene: Lacks the methanol group and morpholine moiety.

    Morpholine derivatives: Compounds containing the morpholine moiety but lacking the benzocycloheptene core.

Uniqueness

The uniqueness of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride lies in its combined structural features The presence of the benzocycloheptene core, methanol group, and morpholine moiety provides a distinct set of chemical and biological properties not found in similar compounds

Properties

CAS No.

42882-73-5

Molecular Formula

C20H36Cl2N2O3

Molecular Weight

423.4 g/mol

IUPAC Name

[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-(3-morpholin-4-ium-4-ylpropyl)azanium;dichloride;hydrate

InChI

InChI=1S/C20H32N2O2.2ClH.H2O/c23-20(16-21-9-4-10-22-11-13-24-14-12-22)19-8-7-17-5-2-1-3-6-18(17)15-19;;;/h7-8,15,20-21,23H,1-6,9-14,16H2;2*1H;1H2

InChI Key

XJGWCNDEZIMALZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)C(C[NH2+]CCC[NH+]3CCOCC3)O.O.[Cl-].[Cl-]

Origin of Product

United States

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